Cas no 1031793-06-2 (3-(2,5-Dimethylphenyl)-1h-pyrazol-5-ylamine hydrochloride)

3-(2,5-Dimethylphenyl)-1H-pyrazol-5-ylamine hydrochloride is a chemically synthesized organic compound featuring a pyrazole core substituted with a 2,5-dimethylphenyl group and an amine functionality, isolated as its hydrochloride salt. This structure confers stability and enhanced solubility in polar solvents, making it suitable for applications in pharmaceutical and agrochemical research. The presence of the dimethylphenyl moiety may influence steric and electronic properties, potentially improving binding affinity in target interactions. The hydrochloride form ensures consistent handling and storage characteristics. This compound is primarily utilized as an intermediate in the development of biologically active molecules, offering researchers a versatile building block for heterocyclic synthesis.
3-(2,5-Dimethylphenyl)-1h-pyrazol-5-ylamine hydrochloride structure
1031793-06-2 structure
Product Name:3-(2,5-Dimethylphenyl)-1h-pyrazol-5-ylamine hydrochloride
CAS No:1031793-06-2
MF:C11H14ClN3
MW:223.701961040497
CID:3056040
PubChem ID:16495437
Update Time:2025-05-25

3-(2,5-Dimethylphenyl)-1h-pyrazol-5-ylamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-(2,5-Dimethylphenyl)-1h-pyrazol-5-ylamine hydrochloride
    • 5-(2,5-dimethylphenyl)-1H-pyrazol-3-amine;hydrochloride
    • 3-(2,5-Dimethylphenyl)-1H-pyrazol-5-amine hydrochloride
    • 1031793-06-2
    • 996-359-4
    • AKOS001476497
    • Inchi: 1S/C11H13N3.ClH/c1-7-3-4-8(2)9(5-7)10-6-11(12)14-13-10;/h3-6H,1-2H3,(H3,12,13,14);1H
    • InChI Key: XQQNMIGTFPQYGV-UHFFFAOYSA-N
    • SMILES: Cl.N1C(=CC(N)=N1)C1C=C(C)C=CC=1C

Computed Properties

  • Exact Mass: 223.087625g/mol
  • Monoisotopic Mass: 223.087625g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 195
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 223.7g/mol
  • Topological Polar Surface Area: 54.7Ų

3-(2,5-Dimethylphenyl)-1h-pyrazol-5-ylamine hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B417045-10mg
3-(2,5-Dimethylphenyl)-1H-pyrazol-5-ylamine Hydrochloride
1031793-06-2
10mg
$ 50.00 2022-06-07
TRC
B417045-50mg
3-(2,5-Dimethylphenyl)-1H-pyrazol-5-ylamine Hydrochloride
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50mg
$ 115.00 2022-06-07
TRC
B417045-100mg
3-(2,5-Dimethylphenyl)-1H-pyrazol-5-ylamine Hydrochloride
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100mg
$ 185.00 2022-06-07

Additional information on 3-(2,5-Dimethylphenyl)-1h-pyrazol-5-ylamine hydrochloride

Introduction to 3-(2,5-Dimethylphenyl)-1H-pyrazol-5-ylamine Hydrochloride (CAS No. 1031793-06-2)

3-(2,5-Dimethylphenyl)-1H-pyrazol-5-ylamine hydrochloride, commonly referred to by its CAS number 1031793-06-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug discovery. The molecule consists of a pyrazole ring substituted with a 2,5-dimethylphenyl group at the 3-position and an amino group at the 5-position, with the hydrochloride salt form being the most common for experimental and therapeutic purposes.

The synthesis of 3-(2,5-Dimethylphenyl)-1H-pyrazol-5-ylamine hydrochloride typically involves multi-step organic reactions, including nucleophilic substitutions, cyclizations, and acid-base neutralizations. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields.

Pyrazole derivatives are known for their ability to act as ligands in metalloenzyme inhibition and as scaffolds for bioactive molecules. In particular, the substitution pattern on the pyrazole ring plays a crucial role in determining the compound's pharmacokinetic properties and biological activity. The presence of the 2,5-dimethylphenyl group in this compound enhances its lipophilicity, which is essential for crossing biological membranes and achieving adequate tissue distribution.

Recent studies have highlighted the potential of CAS No. 1031793-06-2 as a candidate for anti-inflammatory and antioxidant therapies. In vitro experiments have demonstrated that this compound exhibits potent inhibitory effects on pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, its ability to scavenge free radicals suggests applications in mitigating oxidative stress-related disorders.

In terms of pharmacokinetics, 3-(2,5-Dimethylphenyl)-1H-pyrazol-5-ylamine hydrochloride has shown moderate bioavailability following oral administration in preclinical models. However, its absorption is influenced by factors such as pH-dependent solubility and first-pass metabolism. To address these challenges, researchers are exploring formulation strategies that enhance drug delivery efficiency without compromising stability.

The safety profile of this compound has been evaluated through acute and subchronic toxicity studies. Results indicate that it has a favorable safety margin with no significant adverse effects observed at therapeutic doses. These findings underscore its potential for further development into clinical trials.

In conclusion, CAS No. 1031793-06-2, or 3-(2,5-Dimethylphenyl)-1H-pyrazol-5-ylamine hydrochloride, represents a promising lead compound in drug discovery with applications spanning inflammation management to oxidative stress mitigation. Continued research into its mechanism of action, optimization of delivery systems, and exploration of additional therapeutic indications will undoubtedly expand its utility in the pharmaceutical industry.

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